4-(4-aminooxan-4-yl)benzoic acid hydrochloride
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Overview
Description
4-(4-aminooxan-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl and a molecular weight of 257.72 g/mol . It is known for its unique structure, which includes an amino group attached to a tetrahydropyran ring and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminooxan-4-yl)benzoic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst under reflux conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate amine source.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the tetrahydropyran ring with a benzoic acid derivative. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminooxan-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-aminooxan-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-aminooxan-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the tetrahydropyran ring.
4-(4-hydroxyoxan-4-yl)benzoic acid: Similar structure but with a hydroxyl group instead of an amino group.
4-(4-methyloxan-4-yl)benzoic acid: Similar structure but with a methyl group instead of an amino group.
Uniqueness
4-(4-aminooxan-4-yl)benzoic acid hydrochloride is unique due to the presence of both the tetrahydropyran ring and the amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
CAS No. |
2551115-38-7 |
---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.